N~4~-[3-(4-METHOXYPHENOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
N~4~-[3-(4-METHOXYPHENOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a molecular formula of C20H23N3O7S. It is characterized by the presence of multiple functional groups, including methoxy, nitro, and sulfonyl groups, which contribute to its unique chemical properties .
Scientific Research Applications
N~4~-[3-(4-METHOXYPHENOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Preparation Methods
The synthesis of N4-[3-(4-METHOXYPHENOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves several steps, typically starting with the preparation of the core piperidine structure. The synthetic route often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The methoxy, nitro, and sulfonyl groups are introduced through various substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using reagents like coupling agents and catalysts to facilitate the process.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N~4~-[3-(4-METHOXYPHENOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, often using reducing agents like hydrogen gas or metal hydrides, can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of N4-[3-(4-METHOXYPHENOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic pathways, where the compound can act as an inhibitor or activator .
Comparison with Similar Compounds
N~4~-[3-(4-METHOXYPHENOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can be compared with similar compounds such as:
3-[(4-Methoxyphenoxy)methyl]-N-(4-nitro-1-pyrazolyl)benzamide: This compound shares similar functional groups but differs in its core structure, leading to different chemical and biological properties.
Benzaldehyde, 3-(4-methoxyphenoxy)-: This compound has a simpler structure and lacks the piperidine and sulfonyl groups, resulting in different reactivity and applications.
The uniqueness of N4-[3-(4-METHOXYPHENOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE lies in its combination of functional groups and the resulting chemical versatility and potential biological activities.
Properties
IUPAC Name |
N-[3-(4-methoxyphenoxy)-5-nitrophenyl]-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O7S/c1-29-17-3-5-18(6-4-17)30-19-12-15(11-16(13-19)23(25)26)21-20(24)14-7-9-22(10-8-14)31(2,27)28/h3-6,11-14H,7-10H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDSPJCDOGZOCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3CCN(CC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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